Welcome to the BenchChem Online Store!
molecular formula C7H6FN3 B042564 4,5-Diamino-2-fluorobenzonitrile CAS No. 226701-59-3

4,5-Diamino-2-fluorobenzonitrile

Cat. No. B042564
M. Wt: 151.14 g/mol
InChI Key: YSGFEOQZSGENDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09056874B2

Procedure details

To a solution of 2,4-difluoro-5-nitrobenzonitrile (CAS #: 67152-20-9) (5.0 g, 27.2 mmol) in EtOH (100 mL) was added NH4OH (100 mL) slowly at room temperature. The mixture was stirred for 30 min, then concentrated under reduced pressure to about 100 mL. The yellow product was filtered and washed with water, and then dried. To a solution of the residue (3.96 g, 22 mmol) in EtOAc (150 mL) and acetic acid (25 mL) was added zinc (14.3 g, 219 mmol). The mixture was stirred at room temperature for 2 hour. The reaction mixture was diluted with EtOAc and filtered through a pad of Celite®. The Celite® pad was washed with EtOAc. The filtrate was concentrated, and the residue was dissolved in MeOH (50 mL) and NH4OH (100 mL). The mixture was then concentrated to around 100 mL and the mixture was left standing at room temperature overnight. The precipitate was filtered and washed with water, and then dried to give the title compound. MS (ESI+) m/z 152.1 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
3.96 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8](F)[C:7]([N+:11]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5].[NH4+:14].[OH-]>CCO.CCOC(C)=O.C(O)(=O)C.[Zn]>[NH2:14][C:8]1[C:7]([NH2:11])=[CH:6][C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
residue
Quantity
3.96 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
14.3 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to about 100 mL
FILTRATION
Type
FILTRATION
Details
The yellow product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hour
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
WASH
Type
WASH
Details
The Celite® pad was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in MeOH (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to around 100 mL
WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
standing at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.